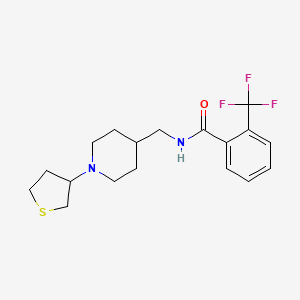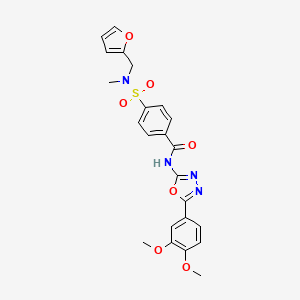![molecular formula C8H16ClNO B2856971 (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride CAS No. 2361827-06-5](/img/structure/B2856971.png)
(1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-ol compounds are a type of organic compound that belongs to the class of organic compounds known as secondary alcohols . They are alcohols with two alkyl groups bonded to the carbon atom bearing the hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.1.1]hexane, involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of these compounds typically includes a bicyclic system, which means it contains two fused rings. The “[2.2.1]” notation indicates the number of atoms in each of the fused rings .Chemical Reactions Analysis
The chemical reactions involving these types of compounds often involve transformations of the bicyclic system, such as the [2 + 2] cycloaddition mentioned earlier .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, the compound 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has a molecular weight of 222.33 .Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Molecular Interaction
A potent bicyclic inhibitor of a family 27 α-galactosidase was developed, showcasing the application of conformationally restricted amines derived from (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol analogues. These compounds demonstrated significant inhibitory activities against α-galactosidase enzymes from coffee bean and E. coli, with competitive inhibition observed for the GH27 enzyme (coffee bean) characterized by a low Ki value, indicating strong binding and potential applications in understanding enzyme mechanisms or developing therapeutic agents (Wang & Bennet, 2007).
Antimicrobial Applications
The antimicrobial properties of N-substituted 2-hydroxy(or allyloxy)-3-(aminomethoxy)bicyclo[2.2.1]heptanes, derived from aminomethylation processes involving bicyclo[2.2.1]heptane-2,3-diol, were explored, revealing high bactericidal and fungicidal activities in lubricating oils. This research underscores the compound's potential in enhancing the microbial resistance of lubricants and industrial fluids (Alimardanov et al., 2018).
Synthesis and Structural Analysis
The synthesis and crystal structure of a (1R,2R,5R)-(+)-2α-hydroxypinan-3-one ketimine compound, achieved through the condensation reaction involving (1R,2R,5R)-(+)-2α-hydroxypinan-3-one, highlights the structural and synthetic versatility of (1R,2R,4R,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol derivatives. The study provides insights into the compound's enantiomeric purity and crystallographic properties, useful for developing stereochemically complex molecules (Ayers et al., 2005).
Catalytic and Synthetic Applications
The use of (+)-camphor-derived amino alcohols from the bicyclo[2.2.1]heptan framework as ligands for catalytic reactions, such as the enantioselective addition of diethylzinc to benzaldehydes, underscores the utility of (1R,2R,4R,5R)-configured compounds in asymmetric synthesis and catalysis. These findings indicate the potential for developing novel catalysts and synthetic methodologies based on bicyclic frameworks (Nevalainen & Nevalainen, 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R,4R,5R)-5-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-4-7-2-6-1-5(7)3-8(6)10;/h5-8,10H,1-4,9H2;1H/t5-,6-,7+,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCDKTKCYBUTDZ-HZIXLPQISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C[C@H]2O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

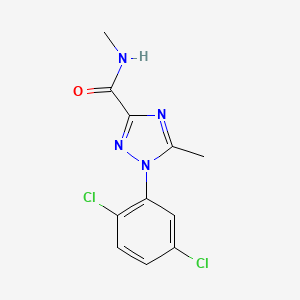
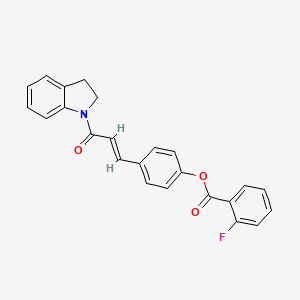

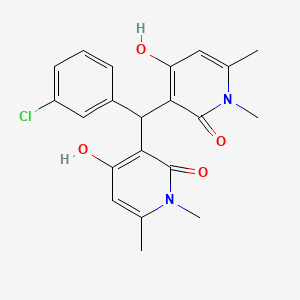
![3-[(Dimethylamino)methyl]-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2856898.png)
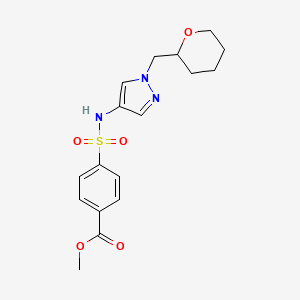
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2856902.png)

![(Z)-ethyl 1-isobutyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2856904.png)
![6-Acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2856905.png)
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
